molecular formula C8H7Br2NO B15236723 (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine

(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine

Katalognummer: B15236723
Molekulargewicht: 292.95 g/mol
InChI-Schlüssel: VUOWVPWNLZNXID-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is a brominated benzofuran derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine typically involves the bromination of a benzofuran precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product, which is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove bromine atoms or reduce other functional groups.

    Substitution: Bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism by which (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The bromine atoms in the compound can participate in halogen bonding, which can enhance its binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dibromo-2,3-dihydro-1-benzofuran: Lacks the amine group present in (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine.

    5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Contains only one bromine atom.

    7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Bromination occurs at a different position.

Uniqueness

The presence of two bromine atoms at specific positions and the amine group in this compound makes it unique. This structural configuration can result in distinct chemical properties and biological activities compared to its analogs.

Eigenschaften

Molekularformel

C8H7Br2NO

Molekulargewicht

292.95 g/mol

IUPAC-Name

(3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Br2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1

InChI-Schlüssel

VUOWVPWNLZNXID-ZETCQYMHSA-N

Isomerische SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)Br)Br)N

Kanonische SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.